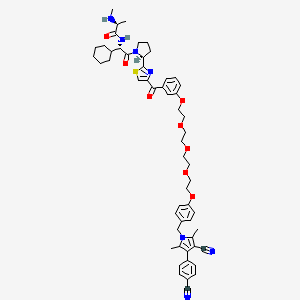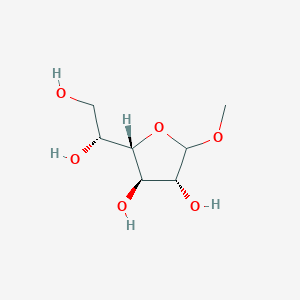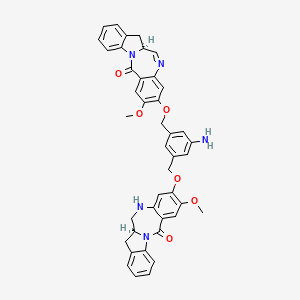
Sniper(AR)-51
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sniper(AR)-51 is a compound designed to target the androgen receptor (AR) for degradation via the ubiquitin-proteasome system. This compound is part of a class of molecules known as Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which are used to induce selective degradation of target proteins. This compound has shown promise in reducing AR protein levels in AR-positive cell lines, making it a potential therapeutic agent for diseases such as prostate cancer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Sniper(AR)-51 involves the conjugation of a high-affinity inhibitor of the inhibitor of apoptosis protein (IAP) with a potent AR antagonist. The process typically includes the following steps:
Synthesis of IAP Inhibitor: The IAP inhibitor is synthesized using standard organic synthesis techniques, often involving multiple steps of protection, deprotection, and coupling reactions.
Synthesis of AR Antagonist: The AR antagonist is synthesized separately, also using standard organic synthesis methods.
Conjugation: The IAP inhibitor and AR antagonist are then chemically linked using a suitable linker molecule. This step often involves amide bond formation or click chemistry reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis of the IAP inhibitor and AR antagonist, followed by their conjugation in a controlled environment. The process would need to be optimized for yield, purity, and cost-effectiveness, potentially involving automated synthesis and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Sniper(AR)-51 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or ketone derivatives, while reduction may yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Sniper(AR)-51 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study protein degradation pathways and the role of AR in cellular processes.
Biology: Employed in research on AR-positive cell lines to investigate the effects of AR degradation on cell proliferation and survival.
Medicine: Potential therapeutic agent for treating AR-related diseases such as prostate cancer. It can be used to reduce AR levels in cancer cells, thereby inhibiting their growth.
Industry: May be used in the development of new drugs targeting AR and other proteins involved in disease pathways.
Wirkmechanismus
Sniper(AR)-51 exerts its effects by inducing the ubiquitination and subsequent proteasomal degradation of the androgen receptor. The compound binds to both the AR and the IAP, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the IAP to the AR, marking it for degradation by the proteasome. The degradation of AR leads to a decrease in AR-mediated signaling pathways, which can inhibit the growth and proliferation of AR-positive cancer cells.
Vergleich Mit ähnlichen Verbindungen
Sniper(AR)-51 is unique in its ability to selectively degrade the androgen receptor via the ubiquitin-proteasome system. Similar compounds include:
PROTACs (Proteolysis-Targeting Chimeras): These molecules also induce protein degradation but often use different E3 ligases and target proteins.
IAP Antagonists: Compounds that inhibit IAPs but do not necessarily induce protein degradation.
AR Antagonists: Molecules that inhibit AR activity without inducing its degradation.
Compared to these compounds, this compound offers the advantage of targeted protein degradation, which can lead to more effective and sustained inhibition of AR signaling.
Eigenschaften
Molekularformel |
C55H65N7O8S |
|---|---|
Molekulargewicht |
984.2 g/mol |
IUPAC-Name |
(2S)-N-[(1S)-2-[(2S)-2-[4-[3-[2-[2-[2-[2-[4-[[3-cyano-4-(4-cyanophenyl)-2,5-dimethylpyrrol-1-yl]methyl]phenoxy]ethoxy]ethoxy]ethoxy]ethoxy]benzoyl]-1,3-thiazol-2-yl]pyrrolidin-1-yl]-1-cyclohexyl-2-oxoethyl]-2-(methylamino)propanamide |
InChI |
InChI=1S/C55H65N7O8S/c1-37(58-4)53(64)60-51(43-10-6-5-7-11-43)55(65)61-23-9-14-49(61)54-59-48(36-71-54)52(63)44-12-8-13-46(32-44)70-31-29-68-27-25-66-24-26-67-28-30-69-45-21-17-41(18-22-45)35-62-38(2)47(34-57)50(39(62)3)42-19-15-40(33-56)16-20-42/h8,12-13,15-22,32,36-37,43,49,51,58H,5-7,9-11,14,23-31,35H2,1-4H3,(H,60,64)/t37-,49-,51-/m0/s1 |
InChI-Schlüssel |
YKLNRBANSQLMHA-JWWZLTTOSA-N |
Isomerische SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)[C@@H]5CCCN5C(=O)[C@H](C6CCCCC6)NC(=O)[C@H](C)NC)C)C7=CC=C(C=C7)C#N)C#N |
Kanonische SMILES |
CC1=C(C(=C(N1CC2=CC=C(C=C2)OCCOCCOCCOCCOC3=CC=CC(=C3)C(=O)C4=CSC(=N4)C5CCCN5C(=O)C(C6CCCCC6)NC(=O)C(C)NC)C)C7=CC=C(C=C7)C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3aR,7S,8aR)-Tetrahydro-7-methyl-7H-3a,7-epoxyfuro[2,3-d]oxepin-2(3H)-one](/img/structure/B12431364.png)

![5-[3-[5-(2,3-dimethylphenoxy)pyrazin-2-yl]-5-methyl-1,2,4-triazol-4-yl]-1H-pyridin-2-one](/img/structure/B12431370.png)


![[2-(ethylsulfonyl)phenyl][(2S)-4-(6-fluoro-1,3-benzothiazol-2-yl)-2-methylpiperazin-1-yl]methanone](/img/structure/B12431389.png)


![1-[2-(1H-Imidazol-4-yl)ethyl]piperazine dihydrochloride](/img/structure/B12431401.png)

